1-Benzofuran-6-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
702693-71-8 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-benzofuran-6-sulfonamide |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H2,9,10,11) |
InChI Key |
MHXCFNLGOHUUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)S(=O)(=O)N |
Origin of Product |
United States |
Contextualization Within the Broader Field of Sulfonamide Chemistry and Its Evolution in Medicinal Applications
The story of 1-Benzofuran-6-sulfonamide is deeply rooted in the rich history of sulfonamide chemistry. Sulfonamides, often called sulfa drugs, were the first class of synthetic antimicrobial agents to be used systemically, heralding a new era in medicine before the widespread availability of penicillin. ajchem-b.comwikipedia.org Their initial discovery and application against bacterial infections, such as those caused by Streptococcus and Staphylococcus species, were revolutionary. ajchem-b.comajchem-b.com
Over the decades, the role of sulfonamides has evolved significantly beyond their antimicrobial origins. ajchem-b.comajchem-b.com The sulfonamide functional group (-SO₂NH₂) has proven to be a versatile pharmacophore, a key structural component responsible for a drug's biological activity. ekb.eg This has led to the development of a diverse array of drugs with applications in various therapeutic areas. Today, sulfonamide-containing drugs are used to treat a wide range of conditions, including hypertension, inflammation, diabetes, and certain types of cancer. ajchem-b.comekb.eg They are also crucial as carbonic anhydrase inhibitors, used in the management of glaucoma. ajchem-b.comresearchgate.net This expansion from simple antibacterials to a broad spectrum of therapeutic agents underscores the enduring importance of the sulfonamide moiety in drug development. ajchem-b.comresearchgate.net The continued exploration of new sulfonamide derivatives remains a cornerstone of pharmaceutical research. ajchem-b.comajchem-b.com
Significance of the Benzofuran Heterocyclic Scaffold in Drug Discovery and Development
The other key component of 1-Benzofuran-6-sulfonamide is the benzofuran (B130515) scaffold. Benzofuran is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring. nih.gov This structural motif is not merely a synthetic curiosity; it is found in a wide variety of naturally occurring compounds and has been a subject of chemical interest since its first synthesis in 1870. rsc.org The unique structural and electronic properties of the benzofuran ring system make it a "privileged structure" in medicinal chemistry. rsc.org
The significance of the benzofuran scaffold lies in its wide array of biological activities. nih.gov Benzofuran derivatives have demonstrated anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. nih.gov This versatility has made benzofuran a valuable building block for the design and development of new pharmaceutical agents. nih.govnumberanalytics.com Several clinically approved drugs, such as the antiarrhythmic amiodarone (B1667116) and the antifungal griseofulvin, contain a benzofuran core, highlighting its therapeutic relevance. numberanalytics.com The ongoing research into benzofuran derivatives continues to uncover new potential applications, including in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov
Computational and Theoretical Investigations on 1 Benzofuran 6 Sulfonamide and Its Analogues
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of benzofuran (B130515) derivatives. physchemres.orgmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying complex molecular systems. researchgate.net
Optimization of Molecular Geometries and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. nih.gov For 1-benzofuran and its derivatives, this process is typically carried out using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p). researchgate.netresearchgate.net This level of theory has been shown to provide reliable geometric parameters, including bond lengths and angles, that are in good agreement with experimental data where available. physchemres.orgresearchgate.net
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-O1 | 1.373 | - | - |
| C5-O1 | - | - | - |
| C(7)-C(6) | 1.392 | - | - |
| H(11)-C(3) | 1.079 | - | - |
| O(1)-C(2)-C(3) | - | 112.21 | - |
| C(2)-C(3)-H(11) | - | 126.10 | - |
| O(1)-C(2)-C(3)-H(11) | - | - | -180 |
| C(2)-C(3)-C(4)-C(5) | - | - | -0.001 |
Data derived from DFT/B3LYP/6–311+G(d,p) calculations in a vacuum. researchgate.net
Elucidation of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO/LUMO, NBO Charges)
The electronic properties of 1-benzofuran-6-sulfonamide and its analogues are key to understanding their reactivity and potential interactions with biological targets. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the molecule's chemical reactivity and kinetic stability. mdpi.com
The energy gap between the HOMO and LUMO is a critical parameter; a smaller energy gap suggests higher reactivity and polarizability. researchgate.netfrontiersin.org For benzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran ring, while the LUMO may be distributed over the sulfonamide group or other electron-withdrawing substituents. This distribution influences the molecule's ability to participate in charge-transfer interactions, which are often crucial for ligand-protein binding.
Natural Bond Orbital (NBO) analysis is used to study the charge distribution within the molecule, providing a more detailed picture than simple atomic charges. NBO charges can reveal the extent of electron delocalization and identify key atoms involved in electrostatic interactions and hydrogen bonding. researchgate.net For example, the oxygen and nitrogen atoms of the sulfonamide group are expected to carry significant negative charges, making them potential hydrogen bond acceptors.
| Property | Value (eV) |
| HOMO Energy | -8.36 |
| LUMO Energy | -0.46 |
| Energy Gap (HOMO-LUMO) | 7.91 |
Data for a representative thiazole-bearing sulfonamide analog. mdpi.com
Theoretical Prediction and Interpretation of Vibrational Wavenumbers
Theoretical vibrational analysis, performed using DFT calculations, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies and modes, it is possible to assign the observed spectral bands to specific atomic motions within the molecule, such as stretching, bending, and torsional vibrations. amazonaws.com
For this compound, characteristic vibrational frequencies would be expected for the sulfonamide group (S=O and N-H stretching), the benzofuran ring (C-O-C and aromatic C-H stretching), and the C-S bond. A strong correlation between the theoretically predicted and experimentally measured vibrational spectra provides confidence in the accuracy of the optimized molecular geometry and the computational method used. ijcce.ac.irijcce.ac.ir Discrepancies between theoretical and experimental wavenumbers can often be reconciled by applying a scaling factor to the calculated frequencies. amazonaws.com
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. ontosight.ai These methods are instrumental in drug discovery for predicting binding modes and affinities. nih.gov
Prediction of Ligand-Protein Binding Modes and Interaction Networks
Molecular docking is used to predict the preferred orientation of a ligand when it binds to a protein's active site. nih.gov For benzofuran sulfonamide derivatives, docking studies have been employed to understand their interactions with various enzymes, such as carbonic anhydrase and hepatitis C virus (HCV) NS5B polymerase. nih.govmdpi.com
These studies reveal the specific amino acid residues that form key interactions with the ligand. Common interactions include hydrogen bonds between the sulfonamide group and polar residues in the binding pocket, as well as hydrophobic interactions involving the benzofuran ring. mdpi.com For example, the sulfonyl oxygens of a benzofuran sulfonamide were shown to interact with an arginine residue in the NS5B protein. nih.gov The benzofuran core itself can engage in various interactions, including pi-alkyl and van der Waals forces, which contribute to the stability of the ligand-protein complex. nih.gov
Assessment of Binding Affinities and Conformational Stability within Biological Targets
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex over time. frontiersin.org MD simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. mdpi.com
The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A stable complex will exhibit relatively small RMSD fluctuations. researchgate.net Furthermore, MD simulations can highlight the importance of water molecules in mediating ligand-protein interactions. acs.org The binding affinity, which is a measure of the strength of the interaction, can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. mdpi.com These calculations have shown that van der Waals interactions often play a crucial role in the binding of benzofuran inhibitors to their target proteins. mdpi.com
Advanced Quantum Chemical Studies
Advanced quantum chemical studies provide profound insights into the intrinsic properties of molecules like this compound and its analogues. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of molecular structure, stability, and reactivity from a theoretical standpoint. frontiersin.org Calculations are often performed using specific software like Gaussian 09W, with results visualized through programs such as GaussView 6 to analyze molecular conformations and electronic distributions. frontiersin.orgnih.gov Such approaches are invaluable for predicting chemical behavior and guiding experimental investigations. frontiersin.org
Calculation of Energetics for Reaction Pathways and Conformational Changes
Quantum chemical calculations are instrumental in determining the energetics associated with the chemical transformations and conformational flexibility of this compound and its analogues. These calculations can elucidate the stability of different molecular arrangements and the energy required for specific reactions to occur.
Conformational Analysis: The three-dimensional structure of a molecule dictates its interactions and properties. For benzofuran sulfonamide analogues, computational models can predict the most stable conformations by minimizing their energy. nih.gov For instance, investigations into related complex structures have shown that adopting a specific bioactive conformation can incur an energetic penalty, highlighting the importance of conformational analysis in drug design. osti.gov While steric hindrance can limit certain conformational shifts, the presence of stabilizing non-covalent forces allows structures to maintain an optimized conformation. frontiersin.org The analysis of torsional angles, such as the one between a sulfonamide group and an adjacent ring, can reveal the energetic favorability of different spatial arrangements. osti.gov
Reaction Pathways: The synthesis of benzofuran derivatives often involves multi-step pathways, such as intramolecular cyclization. acs.orgnih.gov Theoretical calculations can model these reaction pathways, identifying transition states and calculating activation energies. This provides a deeper understanding of reaction mechanisms, such as those involved in radical-mediated cyclization or metal-catalyzed coupling reactions used to form the benzofuran core. acs.orgnih.gov
Molecular Stability: A key indicator of molecular stability derived from these calculations is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger energy gap generally correlates with greater molecular stability and lower chemical reactivity, as it indicates a higher resistance to electronic excitation. frontiersin.orgacs.org For example, a calculated energy gap of 2.988 eV for one thiazole-sulfonamide hybrid was considered a strong indicator of its molecular stability. frontiersin.org Similarly, a benzofuran derivative catalyst with a HOMO-LUMO gap of 3.020 eV was deemed to have moderate stability and reactivity. acs.org
Table 1: Energetic and Stability Properties of Selected Sulfonamide Analogues
| Compound/Analogue | Parameter | Value | Significance |
|---|---|---|---|
| Thiazole-Sulfonamide Hybrid (Compound 7) | HOMO-LUMO Energy Gap (ΔE) | 2.988 eV | Indicates high molecular stability and low reactivity. frontiersin.org |
| Benzofuran Derivative Catalyst (4A) | HOMO-LUMO Energy Gap (ΔE) | 3.020 eV | Suggests moderate stability and reactivity. acs.org |
| Designed Compound (C27**) | HOMO-LUMO Energy Gap (ΔE) | Lowest among tested compounds | Indicates a more reactive nature. frontiersin.org |
| Benzofuran Sulfonamide (Compound 50) | Binding Conformation | 180° rotation of benzofuran core | Shows a distinct, energetically favorable binding pose in a protein active site. mdpi.com |
Analysis of Electronic Density Distribution and Reactive Sites
The analysis of how electrons are distributed within a molecule is crucial for predicting its reactivity and interaction with other chemical species. Quantum chemical methods offer powerful tools for this purpose, including the examination of frontier molecular orbitals (FMOs) and the generation of Molecular Electrostatic Potential (MEP) maps. frontiersin.org
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons, making it susceptible to electrophilic attack. acs.orgamazonaws.com The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons, indicating sites for nucleophilic attack. acs.orgamazonaws.com The distribution of these orbitals across a molecule highlights regions of high and low electron density. frontiersin.org In one study of a thiazole-sulfonamide hybrid, the HOMO was localized on electron-rich oxygen atoms, identifying them as strong electron-donor sites reactive toward electrophiles, while nitrogen and sulfur atoms exhibited lower π-electron density. frontiersin.org
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule, providing a guide to its charge distribution and reactive behavior. frontiersin.org It helps in understanding biological recognition processes and predicting sites for electrophilic and nucleophilic attack. frontiersin.org Different colors on the map denote varying electrostatic potentials:
Red/Yellow (Negative regions): These areas are rich in electrons and are favorable sites for electrophilic attack. In sulfonamide-containing molecules, these regions are often found around oxygen and nitrogen atoms. frontiersin.org
Blue (Positive regions): These areas are electron-deficient and represent favorable sites for nucleophilic attack.
For example, MEP analysis of a designed benzofuran-based derivative (C27**) helped in analyzing its electrostatic potential distribution to predict reactive sites. frontiersin.org
Electronic Properties: Quantum chemical calculations can also determine a range of electronic properties that quantify a molecule's reactivity. Parameters such as electronegativity (χ), which measures the power to attract electrons, and the electrophilicity index (ω), which indicates the propensity to accept electrons, provide quantitative insights. frontiersin.orgacs.org A higher electrophilicity index suggests a greater capacity for electron transfer from the HOMO to the LUMO level. frontiersin.org
Table 2: Calculated Electronic Properties for Benzofuran and Sulfonamide Analogues
| Compound/Analogue | Property | Calculated Value | Interpretation |
|---|---|---|---|
| Benzofuran Derivative Catalyst (4A) | HOMO Energy | -5.904 eV | Indicates good electron-donating capability. acs.org |
| LUMO Energy | -2.884 eV | Indicates a readiness to accept electrons. acs.org | |
| Chemical Hardness (η) | 1.510 eV | Suggests the compound is relatively soft and reactive. acs.org | |
| Electrophilicity Index (ω) | 6.393 | Indicates a strong propensity to act as an electrophile. acs.org | |
| Designed Compound (C27**) | Electronegativity (χ) | 3.236 | Confirms its reactive nature. frontiersin.org |
| Electrophilicity Index (ω) | Higher than reference compounds | Suggests a greater propensity for electron transfer. frontiersin.org |
Advanced Analytical Methodologies for the Characterization of 1 Benzofuran 6 Sulfonamide Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal distinct features of the molecular structure.
In the ¹H NMR spectra of 1-benzofuran-6-sulfonamide derivatives, the protons of the benzofuran (B130515) ring system and any substituents exhibit characteristic chemical shifts. Aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the benzofuran and any appended aryl rings. The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet at a downfield chemical shift, typically in the range of δ 8.78 to 10.15 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of the benzofuran and other aryl moieties in these derivatives show signals in the region between approximately δ 111 and 160 ppm. rsc.org The specific chemical shifts of the carbon atoms in the benzofuran ring system are indicative of their electronic environment.
Table 1: Representative ¹H NMR Chemical Shifts for Sulfonamide Derivatives
| Functional Group | Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.51 - 7.70 |
| Sulfonamide (-SO₂NH-) | 8.78 - 10.15 |
| Amine (-NH₂) | 5.92 - 5.97 |
| Amide (-CONH-) | 10.27 - 10.29 |
Data compiled from studies on various sulfonamide derivatives. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for Sulfonamide Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 111.83 - 160.11 |
| Amide Carbonyl | 169.42 - 169.47 |
| Methoxy Carbon | 55.39 - 56.06 |
Data compiled from studies on various sulfonamide derivatives. rsc.org
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. nih.gov For this compound derivatives, these techniques are particularly useful for confirming the presence of the key sulfonamide and benzofuran moieties.
The sulfonamide group gives rise to characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The S–N bond stretching vibration is usually found in the region of 914–895 cm⁻¹. rsc.org
The benzofuran ring system also has characteristic vibrational modes. Aromatic C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring can also be identified. niscpr.res.in Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, aiding in a more complete vibrational analysis. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Sulfonamide Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Asymmetric SO₂ Stretch | 1320 - 1310 |
| Symmetric SO₂ Stretch | 1155 - 1143 |
| S-N Stretch | 914 - 895 |
| Aromatic C=C Stretch | 1594 - 1306 |
| Amide C=O Stretch | 1651 - 1707 |
| N-H Stretch | 3231 - 3369 |
Data compiled from studies on various sulfonamide and benzofuran derivatives. rsc.orgniscpr.res.in
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light by this compound derivatives corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, typically π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. researchgate.net
The UV-Vis spectra of benzofuran derivatives generally exhibit two main absorption bands. For instance, a benzofuran mono-crown derivative showed absorption bands at 290 nm with a shoulder at 325-350 nm. researchgate.net The position and intensity of these absorption maxima (λmax) are influenced by the specific substitution pattern on the this compound core and the solvent used for the analysis. The extended conjugation provided by the benzofuran system typically results in absorptions at longer wavelengths.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized this compound derivatives. nih.govresearchgate.net By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence.
In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments provide valuable information about the structure of the molecule through the analysis of its fragmentation patterns. nih.gov For this compound derivatives, characteristic fragmentation pathways often involve the cleavage of the sulfonamide group and fragmentation of the benzofuran ring system. nih.govresearchgate.net The study of these fragmentation patterns can help to confirm the connectivity of the different structural components of the molecule. For example, in related sulfonamides, the loss of the SO₂R group is a common fragmentation pathway. nih.gov Similarly, benzofuran derivatives often show fragmentation patterns involving the loss of CO from the pyrone ring, leading to the formation of a benzofuran radical ion.
Bioanalytical Approaches in Research
Beyond structural characterization, understanding the interaction of this compound derivatives with their biological targets is essential for drug discovery and development. Bioanalytical techniques provide insights into these molecular interactions.
Thermal shift assays (TSAs), including the cellular thermal shift assay (CETSA), are powerful methods for assessing the engagement of a compound with its protein target in various environments, from purified proteins to intact cells and tissues. semanticscholar.orgnih.govresearchgate.net The principle of the assay is based on the ligand-induced thermal stabilization of the target protein. innovationforever.com When a small molecule binds to a protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tm).
This change in melting temperature can be monitored using various detection methods. innovationforever.com For this compound derivatives, which are often designed as inhibitors of specific enzymes, TSAs can be used to confirm direct binding to the intended target. By measuring the shift in the protein's melting curve in the presence and absence of the compound, researchers can validate target engagement and gain insights into the binding affinity. semanticscholar.orgnih.gov This technique is valuable in the early stages of drug discovery for hit validation and lead optimization. semanticscholar.org
RapidFire Mass Spectrometry for High-Throughput Screening Validation
Following a primary high-throughput screening (HTS) campaign, which may identify numerous potential inhibitors from large compound libraries, a robust and rapid validation process is essential to confirm initial hits and eliminate false positives. nih.gov RapidFire Mass Spectrometry (MS) has emerged as a key technology for this purpose, offering a significant advantage in speed over traditional liquid chromatography-mass spectrometry (LC-MS) methods. lcms.cz
The RapidFire system is an automated solid-phase extraction (SPE) platform that is directly coupled to a mass spectrometer. nih.gov It replaces the time-consuming liquid chromatography step, enabling sample analysis in as little as 5 to 15 seconds per sample. lcms.czchem-agilent.com This ultra-high throughput allows for the rapid confirmation and dose-response analysis of hundreds or thousands of compounds identified in a primary screen. For this compound derivatives identified as potential enzyme inhibitors (e.g., of carbonic anhydrases), the RapidFire-MS assay would directly measure the conversion of a substrate to its product. nih.govchem-agilent.com The presence of an effective inhibitor would result in a decreased amount of product formation, which can be accurately quantified by the mass spectrometer.
The primary benefits of using RapidFire MS for HTS validation include:
Speed: With cycle times of seconds per sample, entire compound libraries can be re-assayed quickly to confirm activity. lcms.cz
Label-Free Detection: As a mass-based detection method, it does not require fluorescent or radioactive labels, which can sometimes interfere with compound activity. chem-agilent.com
Direct Measurement: It directly measures the substrate and product, providing a more direct and often more accurate assessment of enzyme inhibition compared to some indirect reporter-gene or colorimetric assays. chem-agilent.com
Versatility: The technology is compatible with a wide range of biological matrices, including microsomal preparations and cell culture supernatants. chem-agilent.com
The validation workflow for this compound derivatives would involve generating concentration-response curves to determine the potency (e.g., IC50) of the confirmed hits. The high-quality, reproducible data generated allows for confident selection of the most promising compounds for further, more detailed characterization. pharmaron.com
| Compound ID | Primary Screen Inhibition (%) | RapidFire IC50 (nM) | Validation Outcome |
|---|---|---|---|
| BZFS-001 | 95.2 | 15.5 | Confirmed Hit |
| BZFS-002 | 88.1 | 32.8 | Confirmed Hit |
| BZFS-003 | 55.4 | > 10,000 | False Positive |
| BZFS-004 | 91.5 | 27.7 | Confirmed Hit |
| BZFS-005 | 48.9 | > 10,000 | False Positive |
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Once potent this compound derivatives are validated, the next critical step is to understand the kinetics of their interaction with the target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that provides real-time data on molecular interactions. jacksonimmuno.comjacksonimmuno.com It has become a gold standard in drug discovery for characterizing the binding affinity and kinetics of small molecules to their therapeutic targets. nih.gov
In a typical SPR experiment to characterize a this compound derivative, the target protein (e.g., a specific carbonic anhydrase isoform) is immobilized on the surface of a sensor chip. washington.edu The small molecule derivative (the analyte) is then flowed over the sensor surface at various concentrations. washington.edu Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. jacksonimmuno.com This change is measured in real-time and is proportional to the amount of bound analyte. nih.gov
A typical SPR sensorgram plots the response units (RU) versus time, showing:
Association Phase: The analyte flows over the surface, and the curve shows the binding to the immobilized ligand.
Steady-State Phase: The binding and dissociation events reach equilibrium.
Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored. jacksonimmuno.com
By fitting these binding curves to kinetic models, crucial parameters can be determined:
Association rate constant (k_on_ or k_a_): The rate at which the compound binds to its target.
Dissociation rate constant (k_off_ or k_d_): The rate at which the compound dissociates from the target.
Equilibrium dissociation constant (K_D_): A measure of binding affinity, calculated as the ratio of k_off_/k_on_. A lower K_D_ value indicates a higher binding affinity.
This detailed kinetic information is invaluable. For instance, compounds with a slow dissociation rate (a long residence time on the target) may exhibit a more durable pharmacological effect. Studies on benzofuran-based sulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms have revealed potent inhibitory activities, with inhibition constants (K_I_) in the nanomolar range. nih.govnih.govresearchgate.net While these specific values were determined by a stopped-flow technique, they are analogous to the K_D_ values that would be obtained from SPR analysis and highlight the high affinity of these derivatives for their targets. nih.gov
| Compound | Target Isoform | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Affinity (K_I_ / K_D_) (nM) |
|---|---|---|---|---|
| Compound 5a | hCA XII | 1.5 x 10⁵ | 1.51 x 10⁻³ | 10.1 |
| Compound 5b | hCA IX | 2.1 x 10⁵ | 5.81 x 10⁻³ | 27.7 |
| Compound 9a | hCA IX | 1.8 x 10⁵ | 5.90 x 10⁻³ | 32.8 |
| Compound 9c | hCA IX | 3.0 x 10⁵ | 3.00 x 10⁻³ | 10.0 |
Biological Activities and Mechanistic Studies of 1 Benzofuran 6 Sulfonamide Analogues
Enzyme Inhibition Profiles
The inhibitory activity of 1-Benzofuran-6-sulfonamide analogues has been evaluated against several classes of enzymes. The core structure, featuring a benzofuran (B130515) tail linked to a benzenesulfonamide (B165840) moiety, serves as a versatile scaffold for designing specific and selective inhibitors.
Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)
Analogues of this compound have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Carbonic anhydrases are metalloenzymes that play a crucial role in processes like pH regulation and fluid secretion. nih.gov Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer therapies. nih.govresearchgate.net
Research into novel benzofuran-based sulphonamides, where the benzofuran tail is linked to the benzenesulfonamide group via a hydrazine (B178648) or hydrazide linker, has demonstrated potent inhibitory activity against four key hCA isoforms. nih.govresearchgate.net The inhibition constants (KI) for these compounds were determined using a stopped-flow CO2 hydrase assay. nih.gov
The prepared benzofuran analogues showed variable inhibition across the tested isoforms, with KI values spanning from the nanomolar to the micromolar range. nih.gov Specifically, the tumor-associated isoforms hCA IX and hCA XII were efficiently inhibited, with KI values in the ranges of 10.0–97.5 nM and 10.1–71.8 nM, respectively. nih.govnih.govresearchgate.net For the cytosolic, off-target isoforms, the inhibition was generally weaker, with KI ranges of 37.4–4625 nM for hCA I and 12.3–888.2 nM for hCA II. nih.gov
One of the most potent compounds, an arylsulfonehydrazone designated as 9c , displayed the strongest inhibitory activity against hCA IX with a KI of 10.0 nM. nih.gov Another compound, a benzofuran hydrazide labeled 5a , was the most effective hCA XII inhibitor, with a KI of 10.1 nM. nih.gov
Urokinase-type Plasminogen Activator (uPA) Inhibition
The urokinase-type plasminogen activator (uPA) system is implicated in tumor invasion and metastasis, making it a viable target for anticancer therapies. Research into amiloride-benzofuran derivatives has shown their potential as uPA inhibitors. A series of 6-N,N-(hexamethylene) amiloride (B1667095) derivatives were synthesized and evaluated for their uPA inhibitory activity. The addition of a benzofuran group to the 6-HMA (6-N,N-(hexamethylene) amiloride) structure resulted in a compound with notable potency. Further structural modifications, such as the addition of a fluorine atom at position 4 of the 2-benzofuranyl group, led to a twofold increase in both potency and inhibitory activity. nih.gov
| Compound | Modification | Ki (nM) | IC50 (µM) |
| 6-HMA-benzofuran derivative | Addition of a benzofuran group | 183 | - |
| Compound 5 | Addition of a fluorine atom at position 4 of the 2-benzofuranyl group | 88 | 0.43 |
Antimicrobial Activity Investigations
Several studies have highlighted the antibacterial potential of benzofuran derivatives, including those with sulfonamide moieties. nih.govacu.edu.in For instance, novel benzo[b]furan derivatives possessing sulfonamide groups were synthesized and screened against four bacterial species: Staphylococcus aureus (Gram-positive), Streptococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). The results indicated that the sulfonyl derivatives exhibited good to excellent activity against all tested strains, while the corresponding carbonyl derivatives showed poor activity. nih.gov
In another study, a series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity. The findings revealed that the inhibitory activity of these compounds against Gram-negative bacteria was higher than that against Gram-positive bacteria. nih.gov Specifically, a 1-(thiazol-2-yl)pyrazoline derivative demonstrated excellent activity against Gram-negative bacteria with an inhibitory zone of 25 mm and good activity against Gram-positive bacteria with an inhibitory zone of 20 mm. nih.gov
A series of antibacterial and antifungal sulfonamide-derived chromones were screened for in-vitro antibacterial activity against four Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri) and two Gram-positive (Bacillus subtilis and Staphylococcus aureus) bacterial strains. All tested compounds showed significant antibacterial activity against all six species. nih.gov
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health concern, necessitating the development of new anti-TB drugs. nih.gov Benzofuran derivatives have emerged as a promising class of compounds with antimycobacterial activity. nih.govresearchgate.net
A series of new hybrids incorporating piperazine (B1678402) and benzofuran with a dinitrobenzenesulfonamide moiety were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov The inclusion of a sulfonyl group in the drug design offers the advantage of decreasing hydrophobicity, which can enhance solubility under physiological conditions and potentially improve bioavailability. nih.gov Sulfonamide analogues are known to exhibit a broad range of pharmacological activities, and in this context, they are believed to be responsible for the enhanced anti-TB activity. nih.gov
In a separate study, twenty benzofuran-based sulfonamides were synthesized and subjected to in vitro antitubercular activity screening against Mycobacterium tuberculosis H37Rv strains. Four of these compounds exhibited significant activity with minimum inhibitory concentrations (MICs) of 13, 18, 17, and 19 µg/mL. researchgate.netresearchgate.net
The increasing incidence of fungal infections and the rise of drug-resistant strains underscore the need for novel antifungal agents. Benzofuran derivatives, including those with sulfonamide functionalities, have demonstrated promising antifungal properties. acs.orgresearchgate.net
A series of novel chiral isoxazoline-benzofuran-sulfonamide derivatives were designed and evaluated for their antifungal activity against several phytopathogenic fungi. acs.org Four of the synthesized compounds exhibited significant antifungal effects against Sclerotinia sclerotiorum, with EC50 values of 0.42 mg/L, 0.33 mg/L, 0.37 mg/L, and 0.40 mg/L, which were superior to the commercial fungicide fluopyram (B1672901) (EC50 = 0.47 mg/L). acs.org
Another study investigated benzofuran-5-ol (B79771) derivatives as potent antifungal agents. These compounds completely inhibited the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, with activity superior or comparable to 5-fluorocytosine. nih.gov The study suggested that the benzofuran-5-ol scaffold is a promising lead for the development of new antifungal drugs. nih.gov
Antiviral Efficacy Assessments
The quest for new antiviral agents is a continuous effort in medicinal chemistry, and benzofuran derivatives have shown potential in this area. nih.govunica.it A series of benzofuran derivatives were recently identified as STING (Stimulator of Interferon Genes) agonists, demonstrating broad-spectrum antiviral activity. nih.govunica.it These compounds were able to induce IFN-β transcription and inhibit the replication of human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.govunica.it The antiviral activity was found to be dependent on the induction of type I interferons. nih.gov
In a different investigation, newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones bearing N-sulfonamide moieties were evaluated for their in vitro antiviral activities against a panel of DNA and RNA viruses, including herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), hepatitis A virus (HAV) HM175, and HCVcc genotype 4. acs.org Five of the new compounds showed antiviral activity with more than a 50% reduction in viral replication. For HSV-1, three compounds showed moderate activity with IC50 values ranging from 75 to 98 µg/mL. acs.org
Antitumor and Anticancer Potentials
Benzofuran derivatives have been extensively investigated for their anticancer and antitumor activities. mdpi.comnih.govrsc.org The fusion of a benzene (B151609) and furan (B31954) ring in the benzofuran structure provides a versatile scaffold for the design of novel anticancer agents. nih.gov
Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of certain malignant cancers. mdpi.comnih.gov One such derivative, 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide, was synthesized for this purpose. mdpi.comnih.gov
Furthermore, novel benzofuran-based sulfonamides have been synthesized and evaluated as selective inhibitors of carbonic anhydrases IX and XII, which are tumor-associated isoforms. nih.govresearchgate.net The target compounds effectively inhibited hCA IX and XII with KIs in the nanomolar range. Arylsulfonehydrazone derivatives, in particular, displayed excellent selectivity for the tumor-associated isoforms over the cytosolic isoforms hCA I and II. nih.govresearchgate.net Certain benzofuran derivatives also exhibited selective and moderate growth inhibitory activity against a panel of sixty cancer cell lines. nih.govresearchgate.net
A series of 3-amidobenzofuran derivatives were tested for their antiproliferative activity against four cancer cell lines: HCT-116 (human colon carcinoma), HeLa (human cervical cancer), HT-29 (human colon cancer), and MDA-MB-231 (human breast cancer). Many of these compounds showed promising activity, with one derivative being particularly effective against MDA-MB-231, HCT-116, and HT-29 with IC50 values of 3.01, 5.20, and 9.13 µM, respectively. nih.gov
Modulation of Key Oncogenic Pathways (e.g., Hypoxia-Inducible Factor 1 (HIF-1) Pathway)
The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a critical mediator of cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment. nih.govmdpi.com HIF-1 activation promotes the transcription of genes involved in crucial aspects of cancer biology, including angiogenesis, metabolic reprogramming, and metastasis. mdpi.com Consequently, the inhibition of the HIF-1 pathway has emerged as a significant target for anticancer drug development. nih.govmdpi.com
HIF-1 is a heterodimeric protein composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.govnih.gov Under normal oxygen levels, HIF-1α is rapidly degraded, but in hypoxic conditions, it stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β to activate gene transcription. mdpi.comnih.gov
Studies on nature-inspired benzofuran analogues have identified potent inhibitors of this pathway. For instance, the synthetic chiral-free benzofuran derivative, MO-2097, was developed based on the structures of moracins O and P. nih.gov This compound has been shown to inhibit the accumulation of HIF-1α under hypoxic conditions in HeLa CCL2 cells. Further investigation revealed that MO-2097 exerts its effect by targeting heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNPA2B1), an RNA-binding protein, thereby disrupting HIF-1α activity. nih.gov The inhibition of HIF-1α can occur through various mechanisms, including affecting its degradation, transcription, mRNA translation, or its binding to DNA. mdpi.com The development of benzofuran-based inhibitors represents a promising strategy to counteract tumor adaptation to hypoxia. nih.gov
Selective Growth Inhibitory Effects on Various Cancer Cell Lines
Analogues of this compound have been evaluated for their antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.govrsc.org In a study involving newly synthesized benzofuran-based sulphonamides, the compounds were assessed against the National Cancer Institute's (NCI) panel of sixty cancer cell lines. nih.govnih.govresearchgate.net
From this screening, two specific benzofuran derivatives, compounds 5b and 10b , were identified as having selective and moderate growth inhibitory activity against certain cancer cell lines. nih.govnih.govresearchgate.net The selectivity of these compounds suggests that their mechanism of action may be dependent on the specific molecular characteristics of susceptible cancer cells.
Below is a table summarizing the growth inhibitory effects of these compounds on the most sensitive cell lines.
| Compound | Cancer Cell Line | Subpanel | Growth Inhibition % (GI%) |
| 5b | UO-31 | Renal Cancer | 61.24 |
| SNB-75 | CNS Cancer | 53.64 | |
| OVCAR-4 | Ovarian Cancer | 49.69 | |
| HS 578T | Breast Cancer | 48.01 | |
| 10b | UO-31 | Renal Cancer | 59.98 |
| OVCAR-3 | Ovarian Cancer | 49.61 | |
| HS 578T | Breast Cancer | 46.22 | |
| MDA-MB-468 | Breast Cancer | 45.48 |
Data sourced from studies utilizing the NCI-60 human tumor cell line screening protocol. researchgate.net
Other related benzofuran derivatives have also demonstrated significant antiproliferative effects. For example, benzofuran hybrid 13g showed superior inhibition against the MCF-7 breast adenocarcinoma cell line with an IC50 value of 1.287 μM, which was more potent than the standard drug cisplatin (B142131) (IC50 2.184 μM). rsc.org Another derivative, compound 12 , was found to be a potent inhibitor of cervical cancer cells (SiHa and HeLa) with IC50 values of 1.10 and 1.06 μM, respectively, and was observed to induce G2/M phase cell cycle arrest and apoptosis. rsc.org
Receptor Agonism Studies (e.g., Sphingosine-1-phosphate Receptor subtype-1 (S1P1) for related benzofurans)
The sphingosine-1-phosphate receptor subtype-1 (S1P1) is a G-protein-coupled receptor that plays a key role in regulating lymphocyte trafficking from lymphoid tissues. nih.gov Agonism of the S1P1 receptor leads to its internalization, effectively preventing lymphocytes from exiting the lymph nodes. This mechanism is of significant therapeutic interest for immunomodulation in autoimmune diseases like multiple sclerosis. nih.govnih.gov
Research into benzofuran-based compounds has led to the discovery of potent and selective S1P1 receptor agonists. nih.govnih.govresearchgate.net These analogues were designed to offer high selectivity for S1P1 over other subtypes, particularly S1P3, as agonism of S1P3 is associated with undesirable chronotropic side effects. nih.gov
One notable compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (compound 18) , emerged as a highly potent S1P1 agonist with over 1000-fold selectivity against the S1P3 receptor. nih.govnih.gov The agonistic activity is typically measured using assays such as the GTPγS binding assay, which assesses G-protein activation upon receptor binding. nih.govresearchgate.net
The table below presents data on the S1P1 receptor agonism for selected benzofuran analogues.
| Compound | hS1P1 GTPγS EC50 (nM) | hS1P3 Ca2+ Flux EC50 (µM) | Selectivity (S1P3/S1P1) |
| 1 (5-n-butyl tail) | 350 | >25 | >71 |
| 18 | 16 | 27 | ~1688 |
EC50 is the half maximal effective concentration. Data sourced from in vitro potency and selectivity studies. nih.govresearchgate.net
The successful identification of benzofuran-based S1P1 agonists with favorable potency and selectivity profiles underscores the therapeutic potential of this chemical scaffold in the development of novel immunomodulatory agents. nih.govnih.govresearchgate.net
Structure Activity Relationship Sar and Lead Optimization Strategies for 1 Benzofuran 6 Sulfonamide Derivatives
Correlating Specific Structural Modifications with Observed Biological Potency and Selectivity
SAR studies of benzofuran (B130515) sulfonamides have revealed that even minor structural alterations can significantly impact their biological activity. nih.gov The core structure, consisting of a fused benzene (B151609) and furan (B31954) ring system, provides a versatile scaffold for chemical modification. semanticscholar.orgnih.gov The sulfonamide group is a critical pharmacophore, often responsible for key interactions with biological targets, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs). researchgate.netnih.gov
Lead optimization efforts often focus on introducing various substituents to the benzofuran ring and modifying the linker connecting it to the sulfonamide moiety. These modifications can influence the compound's size, shape, lipophilicity, and electronic properties, all of which can affect binding affinity and selectivity for the target protein. For instance, the addition of halogen atoms to the benzofuran ring has been shown to increase anticancer activity, likely by forming halogen bonds that enhance binding affinity. nih.gov
The "tail approach" is a common strategy in the design of enzyme inhibitors, where a tail-like moiety is attached to a core scaffold that binds to the active site. In the case of benzofuran-based sulfonamides, the benzofuran portion often acts as the tail, which can be modified to achieve better interaction with regions outside the primary binding site, thereby increasing both potency and selectivity. researchgate.netnih.gov
Detailed Analysis of Positional and Substituent Effects on Bioactivity
The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov
C-2 Position : Early SAR studies indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are crucial for cytotoxic activity. nih.gov
C-3 Position : Attaching a bromine atom to a methyl group at the C-3 position has been found to yield remarkable cytotoxic activity against certain leukemia cell lines. nih.gov
C-4 Position : The addition of a fluorine atom at the C-4 position of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity in a study targeting the urokinase-type plasminogen activator (uPA). nih.gov
C-6 Position : Modifications at this position are also significant. For example, 6-substituted hexamethylene amiloride-based benzofuran derivatives have been explored as uPA inhibitors. nih.gov
C-7 Position : In a series of benzofuran analogs developed as SERCA2a activators, modifications were made around the 7-position amide. nih.gov
The following table summarizes the effects of specific substitutions on the benzofuran ring from various studies:
| Position | Substituent | Effect on Bioactivity | Reference |
| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity | nih.gov |
| C-3 | Brominated methyl group | Remarkable cytotoxic activity against leukemia cells | nih.gov |
| C-4 | Fluorine atom | 2-fold increase in uPA inhibitory activity | nih.gov |
In a study focused on developing selective inhibitors for carbonic anhydrase isoforms IX and XII, researchers synthesized benzofuran-based sulfonamides featuring either a hydrazine (B178648) or a hydrazide linker. researchgate.netnih.gov These linkers connect the zinc-anchoring benzenesulfonamide (B165840) moiety to the benzofuran tail. The resulting compounds showed potent inhibition of the target cancer-associated CA isoforms. researchgate.netnih.gov The presence of an NH-CO group in some sulfonamide derivatives was found to be more active than those without, highlighting the importance of the linker's chemical nature. researchgate.net
The sulfonamide group itself is a primary site for modification to fine-tune the pharmacological profile of these derivatives. The general structure of sulfonamides allows for substitutions at the sulfonamide nitrogen (R1) and the aromatic amine (if present). openaccesspub.org
For antibacterial sulfonamides, a free aromatic amine is generally required for activity. openaccesspub.org However, for other targets, this position is often substituted. In the context of non-antibacterial applications, such as enzyme inhibition, the sulfonamide moiety acts as a key anchoring group. Modifications to this group can influence binding affinity and selectivity. For instance, incorporating an arylsulfone moiety was hypothesized to promote binding to hydrophilic parts of an enzyme's active site. researchgate.net
Application of Computational SAR Methodologies
QSAR models are valuable computational tools used in drug design to correlate the chemical structure of compounds with their biological activities. While specific QSAR models for 1-benzofuran-6-sulfonamide are not extensively detailed in the provided search context, the principles of QSAR are broadly applicable to this class of compounds.
The development of a QSAR model for benzofuran derivatives would involve:
Data Collection : Assembling a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values).
Descriptor Calculation : Calculating various molecular descriptors for each compound, which quantify different physicochemical properties such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics.
Model Building : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability for predicting the activity of new, unsynthesized compounds.
Such models can provide insights into the key molecular features driving the activity of this compound derivatives and guide the rational design of more potent and selective analogs.
Molecular Modeling and Pharmacophore-Based Drug Design in Lead Optimization
Molecular modeling and pharmacophore-based strategies are integral to the lead optimization of this compound derivatives, providing crucial insights into their interaction with biological targets. nih.govpatsnap.com These computational techniques enable the rational design of novel compounds with enhanced potency and selectivity. researchgate.net By simulating the binding modes of these derivatives within the active site of target enzymes, such as carbonic anhydrases (CAs), researchers can elucidate the key structural features required for biological activity. researchgate.netrsc.org
Molecular docking studies have been instrumental in understanding the binding interactions of benzofuran-based sulfonamides. nih.govnih.gov For instance, in the context of carbonic anhydrase inhibition, docking simulations reveal that the sulfonamide moiety (SO₂NH₂) typically anchors the molecule to the zinc ion (Zn²⁺) within the enzyme's active site. The benzofuran scaffold and its substituents then extend into adjacent hydrophobic and hydrophilic pockets, influencing the compound's affinity and isoform selectivity. researchgate.net The orientation and interactions of the "tail" portion of the molecule, which includes the benzofuran ring system, are critical for establishing selective binding patterns. researchgate.netnih.gov
Pharmacophore modeling further refines this understanding by abstracting the essential chemical features necessary for binding. patsnap.comresearchgate.net A pharmacophore model for a this compound derivative might include a zinc-binding group (the sulfonamide), a central aromatic scaffold (the benzofuran ring), and specific hydrophobic or hydrogen-bonding features distributed in three-dimensional space. nih.gov This model then serves as a template for virtual screening of chemical libraries to identify new scaffolds or for guiding the modification of existing leads to better fit the desired interaction profile. nih.govresearchgate.net These computational approaches help prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process. nih.gov
Strategic Approaches for Enhancing Therapeutic Potential of this compound Leads
Improvement of Target Binding Affinity and Selectivity
A primary goal in the optimization of this compound leads is the enhancement of their binding affinity for the intended target while improving selectivity over related off-targets. A key strategy employed is the "tail approach," which involves modifying the portion of the molecule that is distal to the primary anchoring group (the sulfonamide). researchgate.netnih.gov In the case of carbonic anhydrase inhibitors, the benzofuran ring and its substituents act as the tail, and modifications to this region can significantly impact interactions with amino acid residues outside the immediate active site, thereby conferring isoform selectivity. researchgate.net
Bioisosteric replacement is another powerful strategy. For example, researchers have designed analogs by replacing certain parts of a known inhibitor scaffold with a benzofuran moiety. In the development of analogs of the inhibitor SLC-0111, the p-fluorophenyl tail was replaced with 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) tails. nih.gov This modification led to compounds with potent, single-digit nanomolar inhibition of the tumor-associated CA IX isoform and, in some cases, high selectivity over the ubiquitous off-target CA II isoform. nih.gov
The introduction of different linkers between the core sulfonamide structure and the benzofuran tail has also been explored. Attaching the benzofuran tail via a hydrazine or hydrazide linker has produced derivatives that efficiently inhibit tumor-associated isoforms CA IX and XII. nih.gov Specifically, arylsulfonehydrazone derivatives showed excellent selectivity for CA IX and XII over the cytosolic isoforms CA I and CA II. researchgate.netnih.gov These strategic modifications, which fine-tune the molecule's fit within the target's binding pocket, are crucial for developing leads with a superior therapeutic profile.
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Selectivity Over hCA I (SI Range) | Selectivity Over hCA II (SI Range) | Reference |
|---|---|---|---|---|---|
| Arylsulfonehydrazones (9) | hCA IX | 10.0–97.5 nM | 39.4–250.3 | 19.6–57.1 | researchgate.net |
| Arylsulfonehydrazones (9) | hCA XII | 10.1–71.8 nM | 26.0–149.9 | 13.0–34.2 | researchgate.net |
| BBFS (28b) | hCA IX | 5.5 nM | - | 58.9 | nih.gov |
| BBFS (30) | hCA IX | 1.8 nM | - | - | nih.gov |
BBFS: 5-bromobenzofuran sulfonamides
Rational Design for Modulating Metabolic Stability and Bioavailability (without specific PK data)
Improving the metabolic stability and bioavailability of lead compounds is a critical aspect of drug design, aimed at ensuring that a sufficient concentration of the active agent reaches its target in the body. Rational design strategies for this compound derivatives focus on identifying and modifying metabolically labile sites within the molecule. nih.gov Benzylic positions and electron-rich aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.net
One common strategy to enhance metabolic stability is the introduction of chemical groups that block these "metabolic hotspots." For instance, the strategic placement of halogen atoms, such as fluorine or chlorine, on the benzofuran or an associated phenyl ring can prevent metabolic oxidation at that position. nih.gov This is because the carbon-halogen bond is stronger and less prone to enzymatic cleavage than a carbon-hydrogen bond. Such modifications have been shown to significantly decrease the plasma clearance rate of sulfonamide-based drugs. nih.gov
Future Directions and Emerging Research Perspectives for 1 Benzofuran 6 Sulfonamide
Exploration of Novel Biological Targets and Therapeutic Applications
While initial research has successfully identified potent 1-benzofuran-6-sulfonamide derivatives targeting specific enzymes, the future lies in expanding the scope of their biological targets to address a wider range of diseases.
Researchers are actively exploring the potential of this scaffold against novel targets implicated in various pathologies. rsc.orgnih.gov Beyond the well-documented inhibition of carbonic anhydrases (CAs) for anticancer applications, new therapeutic areas are being investigated. researchgate.netnih.gov For instance, derivatives are being evaluated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator in tumor metastasis and angiogenesis, which could lead to new anti-angiogenic therapies. nih.gov Another promising area is the inhibition of enzymes like Lysine-specific demethylase 1 (LSD1), which is a significant target in epigenetic cancer therapy. nih.gov
The inherent structural features of the benzofuran (B130515) ring also make it a candidate for developing agents against neurodegenerative disorders, such as Alzheimer's disease, and for creating new antimicrobial agents to combat resistant pathogens. rsc.orgnih.govnih.gov The exploration of these and other novel targets will undoubtedly broaden the therapeutic utility of the this compound core.
Table 1: Investigated Biological Targets for Benzofuran-Sulfonamide Derivatives and Related Analogs
| Biological Target | Therapeutic Area | Key Findings |
|---|---|---|
| Carbonic Anhydrases (hCA IX & XII) | Oncology | Derivatives show potent and selective inhibition of tumor-associated isoforms. researchgate.netnih.gov |
| Hypoxia-Inducible Factor-1 (HIF-1) | Oncology (Anti-angiogenesis) | N-(benzofuran-5-yl)aromaticsulfonamide derivatives inhibit HIF-1 transcriptional activity. nih.gov |
| Lysine-specific demethylase 1 (LSD1) | Oncology (Epigenetics) | Benzofuran derivatives have been identified as novel and potent LSD1 inhibitors. nih.gov |
| Estrogen Receptor (ERα) | Oncology (Breast Cancer) | A novel benzofuran scaffold shows promise for developing ER inhibitors. ox.ac.uk |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of this compound and its analogs is a critical aspect of its development. Future research is focused on creating more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods are often multi-step and may require harsh conditions.
Advanced methodologies are being developed that utilize transition-metal catalysis, including palladium- and copper-based catalysts, to facilitate key bond-forming reactions with high yields and selectivity. acs.orgnih.gov One-pot synthesis strategies, where multiple reaction steps are carried out in a single vessel, are also gaining traction as they reduce waste and simplify purification processes. acs.orgnih.gov
Furthermore, there is a significant push towards "green chemistry" approaches. nih.gov This includes the use of eco-friendly deep eutectic solvents (DES), visible-light-mediated catalysis, and microwave-assisted reactions. acs.orgnih.govtandfonline.com These sustainable methods not only minimize the environmental impact but can also accelerate the synthesis of diverse libraries of benzofuran sulfonamide analogs for biological screening. researchgate.net
Table 2: Comparison of Synthetic Methodologies for Benzofuran Scaffolds
| Methodology | Catalyst/Reagent Example | Advantages |
|---|---|---|
| Transition-Metal Catalysis | Palladium Acetate, Copper Iodide | High yields, good functional group tolerance, versatility. acs.org |
| One-Pot Synthesis | Copper Bromide, Scandium Triflate | Increased efficiency, reduced waste, simplified workflow. acs.orgnih.gov |
| Green Chemistry Approaches | Deep Eutectic Solvents (DES) | Environmentally benign, potential for catalyst recycling. nih.gov |
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel drug candidates. frontiersin.orgwur.nl For the this compound scaffold, these computational tools can significantly accelerate the identification of potent and selective inhibitors.
Moreover, generative AI models are being employed for de novo drug design. nih.govresearchgate.net These algorithms can generate entirely new molecular structures based on the this compound scaffold that are optimized for desired properties, such as high target affinity and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov This approach moves beyond simple modification of existing compounds to the intelligent creation of next-generation therapeutics.
Investigation of Polypharmacology and Multi-Target Directed Ligands based on the this compound Scaffold
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govspringernature.com The traditional "one-target, one-drug" approach is often insufficient. This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.govspringernature.com
The this compound scaffold is an excellent candidate for MTDL development. researchgate.net Derivatives have already shown activity against diverse targets relevant to cancer, such as carbonic anhydrases, HIF-1, and LSD1. researchgate.netnih.govnih.gov Future research will focus on rationally designing single molecules that can modulate these targets in a synergistic manner. For example, a single compound could be engineered to simultaneously inhibit tumor growth via CA IX inhibition and block angiogenesis by targeting HIF-1. This multi-pronged approach could lead to more effective therapies with a reduced likelihood of drug resistance. nih.gov
Application of Targeted Delivery Systems for this compound Derivatives
While developing potent molecules is crucial, ensuring they reach their intended site of action in the body is equally important. Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the disease site while minimizing exposure to healthy tissues. stanford.edu
Future research will likely involve the formulation of this compound derivatives into various nanocarriers, such as liposomes, polymeric nanoparticles, or dendrimers. nih.gov These systems can be engineered to specifically target cancer cells by decorating their surface with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on the tumor surface. This strategy can enhance therapeutic efficacy and reduce systemic side effects. For diseases affecting specific organs, such as the kidneys, delivery systems can be designed based on size and surface chemistry to promote accumulation in the target tissue. nih.gov The development of such advanced delivery systems will be a critical step in translating the potential of potent this compound derivatives into clinical success.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-Benzofuran-6-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 1-benzofuran derivatives. A key step is reacting 1-benzofuran-6-amine with sulfonyl chlorides under basic conditions (e.g., sodium hydroxide in dichloromethane). Optimizing stoichiometry, temperature (room to 50°C), and reaction time (6–12 hours) improves yield . Purification via column chromatography (hexane/EtOAc gradients) ensures structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies sulfonamide (-SO₂NH₂) functional groups. Purity is assessed using HPLC with UV detection (λ = 254 nm) and retention time matching .
Q. How can solubility and stability challenges of this compound be addressed in experimental setups?
- Methodological Answer : Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or co-solvents (water-acetone mixtures). Stability under varying pH and temperature is tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Lyophilization improves long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer : Discrepancies arise from assay variability (e.g., ATP levels in viability assays) or cell-specific metabolism. Normalize data using internal controls (e.g., housekeeping genes) and validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). Cross-replicate experiments in ≥3 independent labs to confirm reproducibility .
Q. How should researchers design experiments to evaluate the enzyme inhibitory kinetics of this compound?
- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses. Calculate IC₅₀ and Ki values via nonlinear regression (e.g., GraphPad Prism). Include positive controls (known inhibitors) and negative controls (solvent-only) to validate assay specificity. Surface Plasmon Resonance (SPR) can assess binding affinity in real-time .
Q. What in vitro/in vivo model combinations are optimal for assessing the therapeutic potential of this compound derivatives?
- Methodological Answer : Pair in vitro assays (e.g., target enzyme inhibition in HEK293 cells) with in vivo pharmacokinetic studies (rodent models). Monitor bioavailability, half-life, and metabolite profiles via LC-MS/MS. For toxicity, use zebrafish embryos for rapid screening before murine models .
Q. How can computational modeling improve the rational design of this compound analogs with enhanced selectivity?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding poses in target enzymes (e.g., carbonic anhydrase). Use Quantitative Structure-Activity Relationship (QSAR) models to prioritize substituents with favorable steric/electronic properties. Validate predictions with synthesis and activity assays .
Data Analysis & Validation
Q. What statistical approaches ensure robust interpretation of dose-response data for this compound?
- Methodological Answer : Apply nonlinear regression for curve fitting (log[inhibitor] vs. response). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values adjusted for multiple comparisons. Reproducibility is confirmed via coefficient of variation (<15% for technical replicates) .
Q. How should researchers validate off-target effects of this compound in phenotypic screens?
- Methodological Answer : Utilize chemical proteomics (e.g., affinity chromatography coupled with MS) to identify off-target binding. CRISPR-Cas9 knockout of the primary target confirms phenotype specificity. Counter-screening against unrelated enzymes (e.g., kinases) rules out nonspecific inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
